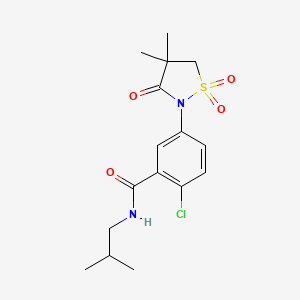![molecular formula C21H30N4O B4994126 N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4994126.png)
N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine, also known as Compound A, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in different fields.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine A is not fully understood, but it has been shown to interact with various receptors in the brain, including the dopamine D2 receptor. It has also been shown to have an effect on the release of neurotransmitters, such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the modulation of dopamine release and the activation of the cAMP signaling pathway. It has also been shown to have an effect on the expression of genes related to neuroplasticity and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine A in lab experiments is its selectivity for certain receptors, such as the dopamine D2 receptor. This makes it a useful tool for studying specific signaling pathways and their effects. However, one limitation is that its effects may vary depending on the experimental conditions, such as the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for the study of N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine A. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and its effects on different signaling pathways. Finally, the development of more selective and potent analogs of this compound A may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis method of N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine A involves several steps, including the reaction of 4-isopropylphenylhydrazine with 1-isopropyl-1H-pyrazole-4-carboxylic acid, followed by the reaction with piperidine. The final product is then purified using standard methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine A has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a tool for studying the function of neurotransmitter receptors, such as the dopamine D2 receptor. Additionally, it has been studied for its potential as a therapeutic agent for various diseases, such as Parkinson's disease.
Eigenschaften
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-15(2)17-7-9-19(10-8-17)23-20-6-5-11-24(14-20)21(26)18-12-22-25(13-18)16(3)4/h7-10,12-13,15-16,20,23H,5-6,11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMZSPDFNQAUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4994046.png)
![3-{1-[(6-ethoxy-2-quinolinyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4994050.png)
![(2-aminoethyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4994057.png)
![1-[2-(1-adamantyl)ethoxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4994068.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4994080.png)

![N-[2-(1-piperidinyl)ethyl]-3-propoxybenzamide](/img/structure/B4994095.png)
![5'-benzyl 3'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4994097.png)
![(2,4-dinitrophenyl)(3-{[(6-iodo-1,3-benzodioxol-5-yl)methylene]amino}-4-methylphenyl)amine](/img/structure/B4994132.png)


![5-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B4994143.png)
![N-(3,4-difluorophenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B4994150.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4994153.png)